molecular formula C6H3Cl2F2N B1601525 2,4-Dichloro-3,5-difluoroaniline CAS No. 50408-95-2

2,4-Dichloro-3,5-difluoroaniline

Cat. No. B1601525
CAS RN: 50408-95-2
M. Wt: 197.99 g/mol
InChI Key: CQYFSYCXGWMSBI-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-difluoroaniline is a chemical compound with the molecular formula C6H3Cl2F2N . It has a molecular weight of 198 . This compound is used as an intermediate in various chemical syntheses .


Synthesis Analysis

The synthesis of 2,4-Dichloro-3,5-difluoroaniline involves several steps . The process starts with 2,4,5-trichloronitrobenzene, which is reacted with an alkali metal fluoride. The resulting 5-chloro-2,4-difluoronitrobenzene is then chlorinated with denitration to give 1,3-dichloro-4,6-difluorobenzene. This compound is then nitrated to give 2,6-dichloro-3,5-difluoronitrobenzene. Finally, this compound is reduced with hydrogen in the presence of palladium as a catalyst to yield 2,4-Dichloro-3,5-difluoroaniline .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3,5-difluoroaniline is represented by the InChI code 1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 .


Physical And Chemical Properties Analysis

2,4-Dichloro-3,5-difluoroaniline is a solid at room temperature .

Scientific Research Applications

Toxicology Studies

Research has explored the nephrotoxic effects of various haloanilines, including 3,5-dihaloaniline derivatives, on renal cortical slices. These studies aim to understand the toxicity levels of different haloanilines, where 3,5-dibromoaniline was found to be the most potent nephrotoxicant, and 3,5-difluoroaniline was among the least potent. Such insights are crucial for assessing the safety of these compounds in industrial applications (Hong et al., 2000).

Synthesis and Local Anesthetic Activity

The synthesis of 3,4-difluoroaniline derivatives and their evaluation for local anesthetic properties highlight the utility of difluoroaniline compounds in pharmaceutical chemistry. The ability to synthesize various biologically active compounds starting from difluoroanilines underscores their importance in drug development and the broader chemical industry (Gataullin et al., 1999).

Spectroscopic and Quantum Chemical Studies

Spectroscopic techniques, supported by theoretical calculations, provide deep insights into the structural and physicochemical properties of difluoroaniline molecules. Such studies are essential for understanding the molecular behavior of these compounds, which is critical for their application in material science and molecular engineering (Kose et al., 2015).

Anion Receptors and Sensors

Difluoropyrrole-based compounds, including those derived from difluoroanilines, have shown promise as neutral anion receptors. Their enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate compared to non-fluorinated counterparts demonstrates their potential in developing sensors and other analytical applications (Anzenbacher et al., 2000).

Regiocontrol in Chemical Synthesis

The ability to direct nucleophilic substitution reactions in halopyridines, including difluorinated variants, showcases the nuanced control achievable in synthetic chemistry. This regiocontrol is vital for designing complex organic molecules with precise functional group placement, relevant in pharmaceuticals, agrochemicals, and advanced materials (Schlosser et al., 2005).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

2,4-Dichloro-3,5-difluoroaniline is an important intermediate in the synthesis of pharmaceutical products and is also required as an intermediate product in the field of plant protection . Its synthesis from commercially available precursors is an area of ongoing research .

properties

IUPAC Name

2,4-dichloro-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYFSYCXGWMSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544813
Record name 2,4-Dichloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3,5-difluoroaniline

CAS RN

50408-95-2
Record name 2,4-Dichloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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